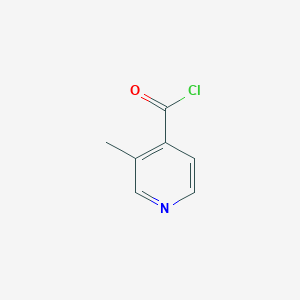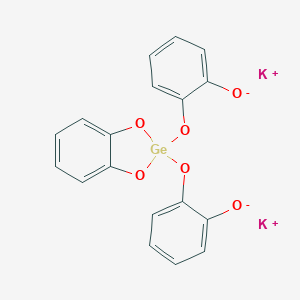
3-Methylpyridine-4-carbonyl chloride
Descripción general
Descripción
3-Methylpyridine-4-carbonyl chloride, also known as 2-Chloro-6-methylisonicotinoyl chloride, is a chemical compound . It is a derivative of 3-Methylpyridine, which is an organic compound with the formula 3-CH3C5H4N . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
Synthesis Analysis
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .Molecular Structure Analysis
The molecular weight of 3-Methylpyridine-4-carbonyl chloride is 190.03 . The empirical formula is C7H5Cl2NO . The structure of the compound can be represented by the SMILES string Cc1cc(cc(Cl)n1)C(Cl)=O .Chemical Reactions Analysis
Carbonyl compounds with leaving groups, such as 3-Methylpyridine-4-carbonyl chloride, have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylpyridine-4-carbonyl chloride include a refractive index of 1.5555 and a density of 1.361 g/mL at 25 °C . The boiling point is 80-85 °C/3-4 mmHg .Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Methylpyridine-4-carbonyl chloride are not available, it’s worth noting that pyridine derivatives are widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries . They have potential as bioactive ligands and chemosensors .
Propiedades
IUPAC Name |
3-methylpyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVVNBPDOBZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534767 | |
| Record name | 3-Methylpyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-4-carbonyl chloride | |
CAS RN |
64915-79-3 | |
| Record name | 3-Methylpyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)



